6-Bromopyridin-3-yl isopropylcarbamate CAS number and molecular formula
6-Bromopyridin-3-yl isopropylcarbamate CAS number and molecular formula
An In-depth Technical Guide to 6-Bromopyridin-3-yl isopropylcarbamate
This technical guide provides a comprehensive overview of 6-Bromopyridin-3-yl isopropylcarbamate, a pyridinyl carbamate of interest to researchers and professionals in drug development and medicinal chemistry. Due to its likely status as a novel or non-commercial compound, this guide focuses on its synthesis, predicted properties, and potential applications based on the chemistry of its constituent functional groups.
Compound Identification and Properties
As of the latest literature review, a specific CAS number for 6-Bromopyridin-3-yl isopropylcarbamate has not been assigned, suggesting its novelty. However, based on its constituent parts, we can confidently deduce its molecular structure and properties.
The molecular formula is C₉H₁₁BrN₂O₂ .
Table 1: Predicted Physicochemical Properties of 6-Bromopyridin-3-yl isopropylcarbamate
| Property | Value | Source |
| Molecular Weight | 259.10 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[1] |
| Solubility | Likely soluble in organic solvents like THF, and chlorinated solvents | Inferred from synthesis protocols of related compounds[2] |
| Storage | Recommended to be stored in an inert atmosphere at 2-8°C | Based on handling of precursor materials[1] |
Synthesis of 6-Bromopyridin-3-yl isopropylcarbamate
The most direct and logical synthetic route to 6-Bromopyridin-3-yl isopropylcarbamate is through the reaction of 6-Bromopyridin-3-ol with isopropyl isocyanate. This is a well-established method for the formation of carbamates from alcohols and isocyanates.[3]
Synthesis Workflow
The synthesis can be visualized as a two-step process, starting from commercially available precursors.
Caption: Proposed synthesis workflow for 6-Bromopyridin-3-yl isopropylcarbamate.
Experimental Protocol: Synthesis of 6-Bromopyridin-3-yl isopropylcarbamate
This protocol is based on general procedures for the synthesis of pyridinyl carbamates and should be optimized for specific laboratory conditions.
Materials:
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6-Bromopyridin-3-ol (CAS: 55717-45-8)[1]
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Isopropyl isocyanate (CAS: 1795-48-8)[4]
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Anhydrous Tetrahydrofuran (THF)
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Triethylamine (TEA) or other suitable non-nucleophilic base
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Nitrogen or Argon gas for inert atmosphere
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 6-Bromopyridin-3-ol in anhydrous THF.
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Addition of Base: Add 1.1 equivalents of triethylamine to the stirred solution at room temperature.
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Addition of Isocyanate: Slowly add 1.05 equivalents of isopropyl isocyanate dropwise to the reaction mixture via the dropping funnel. An exotherm may be observed.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, quench the reaction with a small amount of water. Remove the THF under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Bromopyridin-3-yl isopropylcarbamate.
Potential Applications in Research and Drug Development
The carbamate functional group is a common motif in many pharmaceuticals and agrochemicals. Pyridine rings are also prevalent in bioactive molecules. The combination of these two functionalities in 6-Bromopyridin-3-yl isopropylcarbamate, along with the presence of a bromine atom which can be used for further chemical modifications (e.g., cross-coupling reactions), makes this compound a potentially valuable building block in several areas of research.
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Medicinal Chemistry: Pyridyl-substituted ureas and carbamates are being explored for a variety of therapeutic targets.[5] The title compound could serve as an intermediate for the synthesis of novel drug candidates.
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Agrochemicals: Many insecticides and herbicides contain the carbamate functional group.
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Material Science: Pyridine derivatives can be used in the synthesis of polymers and other advanced materials.
Safety and Handling
Precursors:
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6-Bromopyridin-3-ol: Harmful if swallowed.[1]
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Isopropyl isocyanate: Isocyanates are known to be respiratory and skin sensitizers. Handle with extreme care in a well-ventilated fume hood and with appropriate personal protective equipment (PPE).[4]
Product:
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The toxicological properties of 6-Bromopyridin-3-yl isopropylcarbamate have not been determined. It should be handled with care, assuming it may be harmful. Standard laboratory safety procedures should be followed.
Conclusion
While 6-Bromopyridin-3-yl isopropylcarbamate is not a readily available compound, its synthesis is straightforward from known precursors. Its structure suggests potential for use as a versatile intermediate in the fields of drug discovery, agrochemical research, and material science. This guide provides a foundational understanding for researchers interested in the synthesis and application of this and related pyridinyl carbamates.
References
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Chemical synthesis method of isopropyl isocyanate. Eureka | Patsnap. Available at: [Link]
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Isopropyl Isocyanate (CAS 1795-48-8): A Deep Dive into its Chemical Properties and Synthesis Pathways. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Beilstein Journals. Available at: [Link]
- CN1475479A - Chemical synthesis method of isopropyl isocyanate. Google Patents.
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Synthesis of pyrimidine and pyridine carbamate derivatives 16–19. ResearchGate. Available at: [Link]
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Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. PubMed. Available at: [Link]
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Synthesis and Reactivity of Some 6-Substituted-2,4-dimethyl-3-pyridinols, a Novel Class of Chain-Breaking Antioxidants. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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(PDF) p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. ResearchGate. Available at: [Link]
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2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry. Organic Chemistry Portal. Available at: [Link]
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Pyridyl-Substituted Ureas and Carbamates: Synthesis and Application (A Review). ResearchGate. Available at: [Link]
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REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE ?-nitro. J-STAGE. Available at: [Link]
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Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. MDPI. Available at: [Link]
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One-pot, three component reactions between isocyanides and dialkyl acetylenedicarboxylates in the presence of phenyl isocyanate. Arkivoc. Available at: [Link]
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The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. ACS Publications. Available at: [Link]
